(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
CAS No.: 13294-68-3
Cat. No.: VC11745884
Molecular Formula: C16H16OS
Molecular Weight: 256.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13294-68-3 |
|---|---|
| Molecular Formula | C16H16OS |
| Molecular Weight | 256.4 g/mol |
| IUPAC Name | (2,4-dimethylphenyl)-(4-methylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C16H16OS/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 |
| Standard InChI Key | NSWFMAMQYLBVJN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C |
Introduction
Structural Overview
The molecular structure of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone consists of two aromatic rings connected by a ketone group (-C=O). The key features include:
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Substituents:
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One phenyl ring is substituted with two methyl groups at the 2nd and 4th positions.
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The other phenyl ring has a methylthio (-SCH₃) group at the 4th position.
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Functional Group: The central ketone group links the two aromatic rings.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 242.34 g/mol.
Synthesis
The synthesis of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone typically involves Friedel-Crafts acylation. A general procedure includes:
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Starting Materials:
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2,4-dimethylbenzene (xylene derivative)
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4-methylthiobenzoyl chloride (acylating agent)
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Anhydrous aluminum chloride (catalyst)
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Reaction Conditions:
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The reaction is carried out in an inert solvent such as dichloromethane or carbon disulfide.
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Low temperatures (~0°C) are maintained initially to control the exothermic reaction.
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Mechanism:
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The aluminum chloride activates the acyl chloride, forming an electrophilic species.
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This species reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired ketone.
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Reaction Equation
Applications and Potential Uses
While specific applications for this compound are not extensively documented, its structural features suggest potential uses in:
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Pharmaceutical Research:
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Aromatic ketones often serve as intermediates in the synthesis of bioactive molecules.
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The methylthio group could enhance lipophilicity, potentially aiding drug delivery.
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Material Science:
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Aromatic ketones are precursors for polymers and advanced materials due to their stability and functional versatility.
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Organic Synthesis:
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Could act as a building block for more complex molecules in synthetic chemistry.
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Research Insights and Challenges
Despite its potential, there are challenges associated with studying this compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume